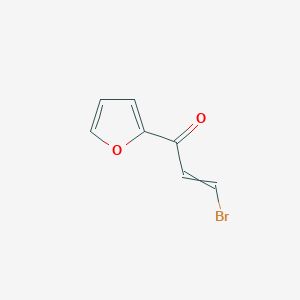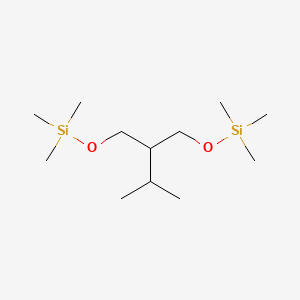
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane is a silicon-based organic compound It is characterized by its unique structure, which includes two silicon atoms, four methyl groups, and a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane typically involves the reaction of silanes with appropriate organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism by which 2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the physical and chemical properties of the materials in which the compound is used.
相似化合物的比较
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Lacks the propan-2-yl group.
2,2,8,8-Tetramethyl-5-(ethyl)-3,7-dioxa-2,8-disilanonane: Contains an ethyl group instead of a propan-2-yl group.
Uniqueness
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its suitability for specific applications in materials science and industry.
属性
CAS 编号 |
113340-50-4 |
|---|---|
分子式 |
C12H30O2Si2 |
分子量 |
262.54 g/mol |
IUPAC 名称 |
trimethyl-[3-methyl-2-(trimethylsilyloxymethyl)butoxy]silane |
InChI |
InChI=1S/C12H30O2Si2/c1-11(2)12(9-13-15(3,4)5)10-14-16(6,7)8/h11-12H,9-10H2,1-8H3 |
InChI 键 |
YQOUZOLQHOIPLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CO[Si](C)(C)C)CO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
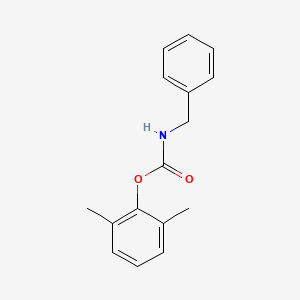
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)


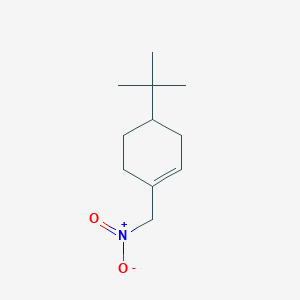
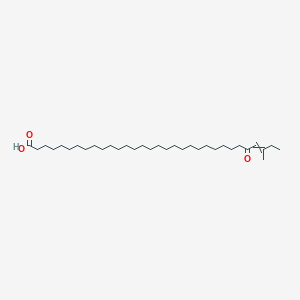
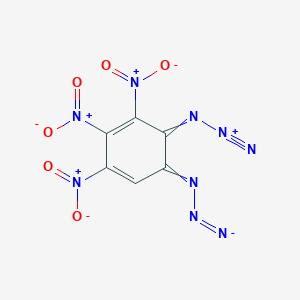

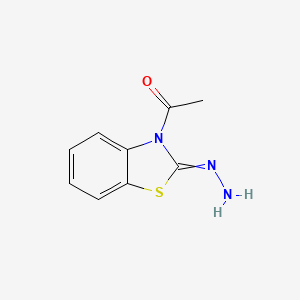
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
